![molecular formula C16H22ClNO4S B3020228 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate CAS No. 1781036-32-5](/img/structure/B3020228.png)
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate is a chemical compound with the molecular formula C16H22ClNO4S and a molecular weight of 359.87 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclohexylmethyl chloride derivative that contains a chlorosulfonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfide under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate involves its reactivity with nucleophiles, which allows it to modify biological molecules such as proteins and enzymes. The chlorosulfonyl group is particularly reactive, enabling the compound to form covalent bonds with amino acid residues in proteins, thereby altering their function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate can be compared with other carbamate derivatives and sulfonyl-containing compounds. Similar compounds include:
Benzyl N-({1-[(sulfonyl)methyl]cyclohexyl}methyl)carbamate: Lacks the chlorine atom, resulting in different reactivity.
Cyclohexylmethyl carbamate: Does not contain the sulfonyl group, making it less reactive in certain chemical reactions.
Benzyl N-({1-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate: Contains a phenyl ring instead of a cyclohexyl ring, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c17-23(20,21)13-16(9-5-2-6-10-16)12-18-15(19)22-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLABBLXZAMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B3020147.png)
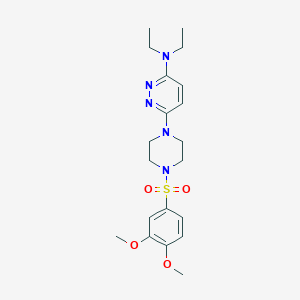
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)
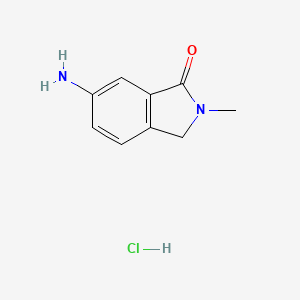
![Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B3020153.png)

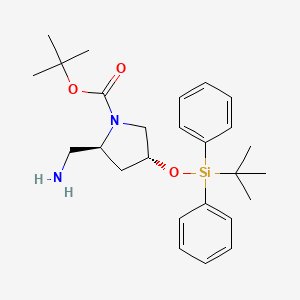
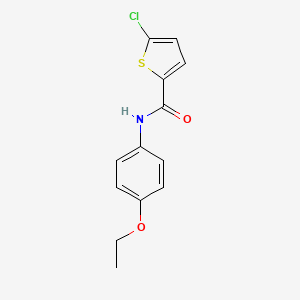

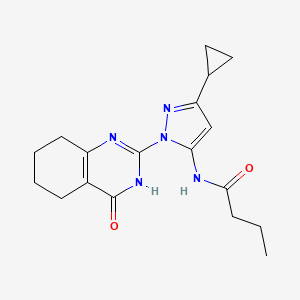
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)

